molecular formula C13H20Cl2N2 B4748274 N,N-dimethyl-N'-(3-phenylprop-2-yn-1-yl)ethane-1,2-diamine dihydrochloride

N,N-dimethyl-N'-(3-phenylprop-2-yn-1-yl)ethane-1,2-diamine dihydrochloride

Cat. No. B4748274
M. Wt: 275.21 g/mol
InChI Key: XCGUEARVMBCDDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-N'-(3-phenylprop-2-yn-1-yl)ethane-1,2-diamine dihydrochloride, also known as DPPY, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. DPPY is a diamine derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments, have been extensively studied.

Mechanism of Action

The mechanism of action of N,N-dimethyl-N'-(3-phenylprop-2-yn-1-yl)ethane-1,2-diamine dihydrochloride is not fully understood, but it has been reported to act as a DNA intercalator, leading to DNA damage and cell cycle arrest. N,N-dimethyl-N'-(3-phenylprop-2-yn-1-yl)ethane-1,2-diamine dihydrochloride has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, N,N-dimethyl-N'-(3-phenylprop-2-yn-1-yl)ethane-1,2-diamine dihydrochloride has been reported to inhibit the activity of various enzymes, including topoisomerase II and histone deacetylase, which are involved in DNA replication and gene expression.
Biochemical and Physiological Effects
N,N-dimethyl-N'-(3-phenylprop-2-yn-1-yl)ethane-1,2-diamine dihydrochloride has been reported to exhibit various biochemical and physiological effects, including DNA damage, cell cycle arrest, and apoptosis induction in cancer cells. N,N-dimethyl-N'-(3-phenylprop-2-yn-1-yl)ethane-1,2-diamine dihydrochloride has also been shown to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory diseases. Additionally, N,N-dimethyl-N'-(3-phenylprop-2-yn-1-yl)ethane-1,2-diamine dihydrochloride has been reported to exhibit antifungal and antibacterial activity, making it a potential candidate for the development of novel antimicrobial agents.

Advantages and Limitations for Lab Experiments

N,N-dimethyl-N'-(3-phenylprop-2-yn-1-yl)ethane-1,2-diamine dihydrochloride has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, N,N-dimethyl-N'-(3-phenylprop-2-yn-1-yl)ethane-1,2-diamine dihydrochloride also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for further research on N,N-dimethyl-N'-(3-phenylprop-2-yn-1-yl)ethane-1,2-diamine dihydrochloride, including the development of more efficient synthesis methods, the investigation of its potential applications in the treatment of various diseases, and the exploration of its mechanism of action and potential side effects. Additionally, the development of novel derivatives of N,N-dimethyl-N'-(3-phenylprop-2-yn-1-yl)ethane-1,2-diamine dihydrochloride with improved pharmacological properties could lead to the development of more effective drugs for the treatment of cancer, inflammatory diseases, and microbial infections.
Conclusion
In conclusion, N,N-dimethyl-N'-(3-phenylprop-2-yn-1-yl)ethane-1,2-diamine dihydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. Its synthesis, scientific research application, mechanism of action, biochemical and physiological effects, and future directions for further research have been extensively studied. N,N-dimethyl-N'-(3-phenylprop-2-yn-1-yl)ethane-1,2-diamine dihydrochloride has shown promising results in the treatment of cancer, inflammatory diseases, and microbial infections, making it a potential candidate for the development of novel drugs. However, further studies are needed to fully understand its mechanism of action and potential side effects.

Scientific Research Applications

N,N-dimethyl-N'-(3-phenylprop-2-yn-1-yl)ethane-1,2-diamine dihydrochloride has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. N,N-dimethyl-N'-(3-phenylprop-2-yn-1-yl)ethane-1,2-diamine dihydrochloride has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory diseases. Additionally, N,N-dimethyl-N'-(3-phenylprop-2-yn-1-yl)ethane-1,2-diamine dihydrochloride has been reported to exhibit antifungal and antibacterial activity, making it a potential candidate for the development of novel antimicrobial agents.

properties

IUPAC Name

N',N'-dimethyl-N-(3-phenylprop-2-ynyl)ethane-1,2-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2.2ClH/c1-15(2)12-11-14-10-6-9-13-7-4-3-5-8-13;;/h3-5,7-8,14H,10-12H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCGUEARVMBCDDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNCC#CC1=CC=CC=C1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N',N'-dimethyl-N-(3-phenylprop-2-ynyl)ethane-1,2-diamine;dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-dimethyl-N'-(3-phenylprop-2-yn-1-yl)ethane-1,2-diamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
N,N-dimethyl-N'-(3-phenylprop-2-yn-1-yl)ethane-1,2-diamine dihydrochloride
Reactant of Route 3
Reactant of Route 3
N,N-dimethyl-N'-(3-phenylprop-2-yn-1-yl)ethane-1,2-diamine dihydrochloride
Reactant of Route 4
Reactant of Route 4
N,N-dimethyl-N'-(3-phenylprop-2-yn-1-yl)ethane-1,2-diamine dihydrochloride
Reactant of Route 5
Reactant of Route 5
N,N-dimethyl-N'-(3-phenylprop-2-yn-1-yl)ethane-1,2-diamine dihydrochloride
Reactant of Route 6
Reactant of Route 6
N,N-dimethyl-N'-(3-phenylprop-2-yn-1-yl)ethane-1,2-diamine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.